2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)

Site-directed mutagenesis Kunkel method uracil-DNA glycosylase

2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) (CAS 93778-64-4; molecular formula C34H34N2O10; MW 630.64 g/mol) is a 5'-O-DMT-protected, 3'-O-hemisuccinate-activated 2'-deoxyuridine derivative. It belongs to the class of DMT-nucleoside-3'-O-succinates that serve as the universal starting material for covalent anchoring of the first nucleoside onto long-chain alkylamine controlled-pore glass (LCAA-CPG) solid supports in phosphoramidite-based oligonucleotide synthesis.

Molecular Formula C34H34N2O10
Molecular Weight 630.6 g/mol
CAS No. 93778-64-4
Cat. No. B15178249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)
CAS93778-64-4
Molecular FormulaC34H34N2O10
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O
InChIInChI=1S/C34H34N2O10/c1-42-25-12-8-23(9-13-25)34(22-6-4-3-5-7-22,24-10-14-26(43-2)15-11-24)44-21-28-27(46-32(40)17-16-31(38)39)20-30(45-28)36-19-18-29(37)35-33(36)41/h3-15,18-19,27-28,30H,16-17,20-21H2,1-2H3,(H,38,39)(H,35,37,41)/t27-,28+,30+/m0/s1
InChIKeyXIURVRZBPWXTPP-PKZQBKLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) CAS 93778-64-4: Procurement-Ready DMT-Protected Deoxyuridine Succinate for Solid-Phase Oligonucleotide Synthesis


2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) (CAS 93778-64-4; molecular formula C34H34N2O10; MW 630.64 g/mol) is a 5'-O-DMT-protected, 3'-O-hemisuccinate-activated 2'-deoxyuridine derivative. It belongs to the class of DMT-nucleoside-3'-O-succinates that serve as the universal starting material for covalent anchoring of the first nucleoside onto long-chain alkylamine controlled-pore glass (LCAA-CPG) solid supports in phosphoramidite-based oligonucleotide synthesis [1]. The DMT group enables spectrophotometric monitoring of coupling efficiency via trityl cation release at 498 nm, while the 3'-hydrogen succinate moiety provides a cleavable ester linkage to the solid support. The hydrogen succinate (free acid) form (pKa 4.37 ± 0.17, density 1.38 ± 0.1 g/cm³, both predicted) is commercially supplied at ≥98% HPLC purity and is also available as its triethylammonium (TEA) salt for enhanced organic solvent solubility during support loading .

Why 2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) Cannot Be Substituted by Thymidine, Ribo-Uridine, or 2'-Fluoro Analogs


Although all DMT-nucleoside-3'-O-succinates share a common linker chemistry for CPG attachment, the nucleobase identity dictates the functional utility of the resulting oligonucleotide in ways that cannot be compensated by post-synthetic modification. 2'-Deoxyuridine (dU) lacks the 5-methyl group present in thymidine (dT), making dU-containing DNA a specific substrate for uracil-N-glycosylase (UNG), which creates abasic sites at dU positions — a property not shared by the dT analog [1]. This UNG susceptibility is the mechanistic basis for Kunkel site-directed mutagenesis and USER (Uracil-Specific Excision Reagent) cloning. Conversely, the ribo-uridine (rU) analog incorporates into RNA, not DNA, and the 2'-fluoro-dU analog alters Watson-Crick base-pairing thermodynamics and introduces nuclease resistance, both of which are undesirable when native dU behavior is required [2]. Furthermore, the hydrogen succinate (free acid) form has different solubility and loading characteristics compared to the more common TEA salt, affecting CPG derivatization efficiency.

Quantitative Evidence Guide: 2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) Differentiation Data vs. Closest Analogs


UNG-Mediated Cleavage: dU-Succinate Enables Site-Directed Mutagenesis at 40-60% Efficiency Inaccessible to dT-Succinate

Oligonucleotides synthesized with 2'-deoxyuridine (derived from the target compound) produce dU-containing DNA templates. These are specifically recognized and cleaved by uracil-N-glycosylase (UNG), creating abasic sites. In contrast, oligonucleotides synthesized with the 5'-O-DMT-thymidine 3'-succinate analog (CAS 402944-22-3) contain thymidine (5-methyl-dU), which is the natural, UNG-resistant base. In the landmark Kunkel procedure, dU-substituted M13mp2 single-stranded DNA templates propagated in dut−/ung− E. coli yielded 40-60% site-specific mutation efficiency after in vitro mutagenesis and transfection into ung+ hosts [1]. The wild-type (dT-containing) template shows 0% selection efficiency under the same conditions, as thymidine cannot serve as a UNG substrate . This functional dichotomy — present vs. absent UNG susceptibility — is solely determined by the 5-methyl group absence on the uracil base, which is structural to the target compound and cannot be replicated by the dT-succinate analog.

Site-directed mutagenesis Kunkel method uracil-DNA glycosylase USER cloning

Succinate Linker Cleavage Kinetics: 1 Hour / ~80% Release vs. Q-Linker 2 Minutes / ~95% Release

The 3'-hydrogen succinate linker group on the target compound dictates a characteristic cleavage profile when the completed oligonucleotide is released from the CPG support. In a direct experimental comparison conducted by Glen Research, sixteen identical 20mer oligonucleotides (0.2 µmol scale) were synthesized: eight on succinate-linked supports and eight on hydroquinone-O,O'-diacetic acid (Q-linker) supports. The succinate-supported oligonucleotides required 1 hour of concentrated ammonium hydroxide treatment at room temperature for cleavage, releasing approximately 80% of the full-length product. The Q-linker-supported oligonucleotides required only 2 minutes under identical conditions and yielded approximately 5% more full-length product (i.e., ~85% total yield) [1]. For RNA supports with 2'-silyl protection, the cleavage differential is even more pronounced: succinate requires 2 hours for only 60-65% cleavage, while the Q-linker achieves 95% cleavage in 5 minutes [1]. This cleavage time represents a bottleneck in synthesis throughput and must be factored into workflow design when selecting the succinate linker chemistry inherent to the target compound.

Oligonucleotide deprotection succinyl linker Q-linker ammonium hydroxide cleavage solid-phase synthesis throughput

CPG Loading Efficiency: Conventional Succinate Ester Method Yields 10-25 µmol/g vs. Improved DEC Method at 30-65 µmol/g vs. DMAP/Uronium Method at up to 60 µmol/g in ≤10 Minutes

The 3'-hydrogen succinate moiety is the functional group through which the target compound is covalently attached to LCAA-CPG. The efficiency of this loading step directly determines the synthesis scale and cost per oligonucleotide. Three method generations have been benchmarked: (i) The conventional succinate ester method (via pentachlorophenyl or p-nitrophenyl activated esters with DCC) yields moderate nucleoside loadings of 10-25 µmol/g of CPG with slow kinetics [1]; (ii) The DEC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) method achieves 30-65 µmol/g [1]; (iii) The DMAP/uronium coupling method (using HATU, HBTU, or BrOP/PyBrOP with DMAP as additive) enables loadings up to 60 µmol/g with coupling reactions completed in ≤10 minutes [2]. The DIC/HOBT method (US Patent 5,554,744) provides a further cost advantage: DIC is substantially cheaper than DEC, and the overall coupling process achieves approximately 43% cost savings while requiring less nucleoside to achieve equivalent loading densities [3]. The CPG pore size also modulates effective loading: 500 Å CPG typically achieves 27-30 µmol/g, while 1000 Å CPG yields approximately 15 µmol/g — an important parameter when selecting the support for the target compound [4].

CPG derivatization nucleoside loading solid-phase synthesis DMTMM DMAP coupling

Hydrogen Succinate (Free Acid) vs. TEA Salt Form: pKa 4.37, MW 630.64, and Solubility-Loading Trade-off

The target compound is the hydrogen succinate (free acid) form (MW 630.64 g/mol; pKa 4.37 ± 0.17 [predicted]; density 1.38 ± 0.1 g/cm³ [predicted]), which is commercially specified at ≥98.0% HPLC purity . This distinguishes it from the widely marketed triethylammonium (TEA) salt form (e.g., CAS for the TEA salt: not explicitly assigned but commonly referenced), which has a higher effective molecular weight and enhanced solubility in organic solvents such as dichloromethane and acetonitrile. The free acid form offers a well-defined stoichiometry for coupling reactions (no variable TEA content) and avoids potential TEA interference during DMAP-catalyzed loading onto CPG, where residual amine can compete with the aminoalkyl groups on the support surface [1]. The TEA salt form of the closely related 5'-O-(4,4'-dimethoxytrityl)-thymidine-3'-O-succinic acid TEA salt is commercially specified at ≥99% HPLC purity, demonstrating that the salt form may enable marginally higher purity specifications [2]. However, for users performing in-house CPG derivatization with strict control over coupling stoichiometry, the free acid form provides a defined molecular weight basis for reagent calculation that the TEA salt (with its variable triethylamine content) cannot guarantee.

Nucleoside solubility CPG loading free acid vs. TEA salt DMT-nucleoside-succinate formulation

Optimal Procurement and Application Scenarios for 2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)


Kunkel Site-Directed Mutagenesis and USER Cloning Workflows Requiring UNG-Susceptible dU-Containing Oligonucleotides

When the experimental objective demands site-specific incorporation of deoxyuridine into synthetic DNA for subsequent UNG-mediated excision, the target compound is the obligatory starting material for CPG derivatization. The resulting dU-containing oligonucleotide serves as either the mutagenic primer or the uracil-labeled template strand. In the Kunkel method, dU-substituted M13 ssDNA propagated in dut−/ung− E. coli achieves 40-60% site-specific mutation efficiency upon transfection into ung+ hosts, a selection that is structurally impossible with dT-succinate-derived supports [1]. In USER cloning, PCR primers containing single dU residues placed 6-10 nucleotides from the 5'-end enable seamless, ligase-free assembly of DNA fragments after UNG/Endo VIII treatment — a method that depends absolutely on dU incorporation and cannot be executed with thymidine-containing primers . Procurement of the correct dU-succinate is therefore non-negotiable for these workflows.

Large-Scale Therapeutic Oligonucleotide Manufacturing Using Optimized DIC/HOBT CPG Loading with 43% Cost Savings

For contract manufacturing organizations (CMOs) and pharmaceutical companies producing oligonucleotide therapeutics at multi-kilogram scale, the loading efficiency and cost of the initial nucleoside-CPG conjugate directly impact the cost of goods. The target compound's 3'-hydrogen succinate can be coupled to LCAA-CPG using the DIC/HOBT method (US Patent 5,554,744), which achieves approximately 43% overall cost savings compared to the conventional DEC method while requiring less nucleoside per gram of support to reach equivalent loading densities [2]. When combined with the DMAP/uronium accelerated loading protocol (up to 60 µmol/g in ≤10 minutes), manufacturers can maximize both the synthesis scale per batch and process throughput [3]. The free acid form's defined molecular weight (630.64 g/mol) ensures precise stoichiometric control in GMP manufacturing batch records, an advantage over TEA salt formulations with variable amine content.

Deoxyuridine-Containing Probe and Aptamer Synthesis for UNG-Based Detection and Signal Amplification Assays

In diagnostic assays that use uracil-DNA glycosylase as a signal amplification or detection enzyme, synthetic oligonucleotides containing strategically placed dU residues serve as cleavable substrates. The target compound, when loaded onto CPG and used as the starting support for automated DNA synthesis, yields oligonucleotides in which dU occupies defined positions. UNG treatment generates abasic sites that can be detected by fluorescence, cleaved by AP endonucleases for fragment analysis, or used in carryover prevention systems (dUTP/UNG system for PCR amplicon contamination control) . The succinate linker's predictable 1-hour NH4OH cleavage profile allows standardized deprotection protocols compatible with high-throughput multi-well plate synthesis formats.

Academic Core Facility Oligonucleotide Synthesis Services Supporting Diverse User Base with dU-Modified Oligos

University core facilities and shared oligonucleotide synthesis services must stock a comprehensive set of DMT-nucleoside-succinate-CPG supports to serve diverse user needs. The target compound uniquely fulfills requests for dU-containing oligonucleotides used in structural biology (uracil interference assays), enzymology (UNG kinetics studies), and genetic engineering (Kunkel and USER methods). Stocking the hydrogen succinate (free acid) form pre-loaded onto CPG, rather than synthesizing dU-CPG in-house, ensures lot-to-lot consistency in loading density (typically 15-30 µmol/g on 1000 Å CPG) and eliminates the variable yields associated with manual nucleoside succinylation and CPG coupling [4]. Vendors such as Biosearch Technologies (LGC) supply pre-packed 5'-DMT-dU-Suc-CPG columns at 0.2, 1.0, and 10 µmol scales with standardized loading specifications .

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